5-Chlorohexanoyl chloride

Beschreibung

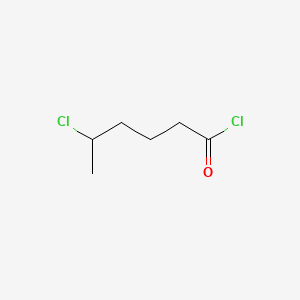

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMSOSIRNGNUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311995 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-01-0 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chlorohexanoyl Chloride (CAS 99585-01-0): Properties, Synthesis, and Applications in Drug Development

This document provides an in-depth technical overview of 5-Chlorohexanoyl chloride, a bifunctional reagent of significant interest to researchers, chemists, and professionals in drug development. We will explore its fundamental chemical properties, core reactivity, standard synthesis protocols, and critical applications as a molecular building block in the pharmaceutical industry.

Core Characteristics and Physicochemical Properties

This compound (C₆H₁₀Cl₂O) is a valuable intermediate in organic synthesis, primarily because it possesses two distinct reactive sites: a highly electrophilic acyl chloride and a secondary alkyl chloride.[1] This dual reactivity allows for sequential, controlled modifications, making it a versatile tool for constructing complex molecular architectures.[1] Its identity is uniquely defined by the CAS Number 99585-01-0.[2] The compound is also known in the literature as a related compound or impurity in the synthesis of the anticoagulant drug Apixaban.[3][4]

Quantitative data and key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 99585-01-0 | [2] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 197.8 ± 23.0 °C (Predicted) | [3][5] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Storage Conditions | -10°C to -20°C, under inert gas | [1] |

Due to its high reactivity, especially its sensitivity to moisture, this compound must be handled under anhydrous (dry) conditions and stored under an inert atmosphere to prevent hydrolysis and ensure high yields in coupling reactions.[1][6]

The Chemistry of this compound: A Reactivity Profile

The synthetic utility of this compound is rooted in the reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electron-deficient (electrophilic) by the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[6][7] This pronounced positive partial charge makes it an excellent target for attack by a wide range of nucleophiles.[6][7]

These reactions proceed via a well-established Nucleophilic Addition-Elimination mechanism.[8][9] The process is initiated by the nucleophile adding to the carbonyl carbon, which temporarily breaks the carbon-oxygen pi bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[8][9]

Applications in Drug Discovery and Development

The primary value of this compound in a pharmaceutical context is its function as a versatile intermediate. [1]Its bifunctional nature allows it to act as a linker, connecting different molecular fragments to build a final active pharmaceutical ingredient (API). [1][10] A prominent example is its role in synthetic routes related to Apixaban , a widely used direct factor Xa inhibitor for preventing blood clots. This compound is cited as a key intermediate or a potential impurity in the manufacturing process of this blockbuster drug, highlighting its industrial relevance. [3]The acyl chloride end can be used to form a critical amide bond, while the alkyl chloride end can participate in subsequent substitution or cyclization reactions.

Safety and Hazard Management

As a highly reactive and corrosive chemical, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Class | GHS Statement | Description |

| Flammability | H227 | Combustible liquid. [2] |

| Corrosion | H314 | Causes severe skin burns and eye damage. [2] |

| Irritation | H335 | May cause respiratory irritation. [2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [3]* Skin Protection: Use a complete suit protecting against chemicals, including chemically resistant gloves (e.g., butyl rubber). [3][11]* Respiratory Protection: Work exclusively in a well-ventilated fume hood. If exposure risk is high, use a self-contained breathing apparatus. [11][12] Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [3][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately. [3][13]* Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [3]* Spills: Evacuate the area. Absorb the spill with a non-combustible material like dry sand or earth and place it in a sealed container for disposal. [12]

Predicted Analytical Characterization

While specific, published spectra for this compound are not readily available, its analytical profile can be reliably predicted based on its structure and data from analogous compounds like hexanoyl chloride. [14][15][16]

-

¹H NMR: The spectrum would show several key signals. Protons alpha to the carbonyl group (-CH₂-COCl) would appear furthest downfield in the aliphatic region (around 2.8-3.0 ppm) as a triplet. The proton on the carbon bearing the secondary chlorine (-CHCl-) would appear as a multiplet around 4.0-4.2 ppm. The remaining methylene protons would produce complex multiplets between approximately 1.5 and 2.2 ppm, and the terminal methyl group (-CH₃) would be a doublet around 1.5 ppm.

-

¹³C NMR: The most deshielded signal would be the carbonyl carbon, expected around 170-175 ppm. The carbon attached to the secondary chlorine (-CHCl-) would appear around 55-65 ppm. The remaining aliphatic carbons would resonate between 20-40 ppm.

-

IR Spectroscopy: The most characteristic and intense absorption would be the C=O stretch of the acyl chloride functional group, which typically appears at a high frequency, around 1790-1815 cm⁻¹. The C-Cl stretches would be observed in the fingerprint region (600-800 cm⁻¹).

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

-

Novasol Biotech. (n.d.). [ CAS No. 99585-01-0 ] Apixaban Impurity. Retrieved from [Link]

-

Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 6-Chlorohexanoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of hexanoylchloride. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorohexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19347-73-0,6-CHLOROHEXANOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-chlorohexanoic acid. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). 6-Chlorohexanoyl chloride, 96%. Retrieved from [Link]

- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Hexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylhexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexanoyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). The Crucial Role of Hexanoyl Chloride in Pharmaceutical Synthesis: A Supplier's Perspective. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novasol - China CAS 99585-01-0 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 4. guidechem.com [guidechem.com]

- 5. Apixaban Related Compound 4 CAS#: 99585-01-0 [m.chemicalbook.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.at [fishersci.at]

- 14. Hexanoyl chloride(142-61-0) 13C NMR spectrum [chemicalbook.com]

- 15. Hexanoyl chloride [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

5-Chlorohexanoyl chloride molecular formula C6H10Cl2O

An In-depth Technical Guide to 5-Chlorohexanoyl Chloride (C₆H₁₀Cl₂O) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this guide offers field-proven insights into its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles.

Core Concepts: Molecular Profile and Strategic Importance

This compound, with the molecular formula C₆H₁₀Cl₂O, is a valuable organic intermediate distinguished by its two reactive centers: a highly electrophilic acyl chloride and a primary alkyl chloride.[1] This dual functionality allows for sequential, orthogonal chemical modifications, making it an adept building block for constructing complex molecular architectures. Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a linker or introduces a six-carbon chain with reactive handles at both ends.[2]

Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of reproducible science. The table below summarizes the key physical and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99585-01-0 | [1] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid (inferred) | |

| Boiling Point | Data not available; distillation under reduced pressure is required | [3] |

| Density | Data not available for the 5-chloro isomer; 1.400 g/mL at 25 °C for 6-chloro isomer |

Spectroscopic Fingerprint for Verification

Empirical verification of this compound is critical. The following data provides the expected spectroscopic profile for this compound, essential for quality control and reaction monitoring.

| Technique | Expected Signature | Rationale & Reference |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1800 cm⁻¹ | The electron-withdrawing effect of the chlorine atom on the carbonyl carbon increases the bond strength and shifts the absorption to a higher frequency compared to ketones or carboxylic acids.[4][5][6] |

| ¹H NMR Spectroscopy | Protons alpha to the carbonyl (α-CH₂) at ~2.0-2.5 ppm | Deshielding effect of the adjacent carbonyl group.[7] Other methylene and methine protons would appear further upfield, with the proton on the carbon bearing the second chlorine (CHCl) being the most downfield of the alkyl chain. |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) at ~160-180 ppm | Highly deshielded environment of the carbonyl carbon.[7] |

| Mass Spectrometry (MS) | Prominent acylium ion fragment (M-Cl)⁺ | Alpha cleavage of the C-Cl bond is a characteristic fragmentation pathway for acyl chlorides, often resulting in the base peak.[7] The molecular ion peak may be weak or absent.[7] |

Synthesis and Purification: A Validating Workflow

The reliable synthesis of this compound is paramount for its use in further applications. The most common and efficient laboratory-scale preparation involves the chlorination of the corresponding carboxylic acid, 5-chlorohexanoic acid.

Recommended Synthesis Protocol: Thionyl Chloride Method

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.[4][8] The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[9][10]

Experimental Protocol:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride product.[11]

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO₂ fumes), add 5-chlorohexanoic acid.

-

Reaction Initiation: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

Reaction Progression: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours.[12] The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure (b.p. 76°C).[4]

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3][13][14]

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they are easily removed from the reaction vessel.[3] This protocol is self-validating; the progress can be monitored by the cessation of gas evolution, and the purity of the final product is confirmed via the spectroscopic methods outlined in Section 1.2.

Visualization of Synthesis Workflow and Mechanism

Caption: Experimental workflow for synthesis and purification.

Caption: Simplified reaction mechanism for acyl chloride formation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective reactions.

Reactions at the Acyl Chloride Center

The acyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[8] This reaction is the cornerstone of its application in building larger molecules.

General Reaction Protocol (Amidation Example):

-

Setup: Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge HCl) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

-

Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of this compound in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water or a dilute aqueous acid, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by chromatography or recrystallization.

Caption: General mechanism of amidation.

Applications in Drug Development

In pharmaceutical synthesis, this compound can be used to:

-

Introduce Linkers: Connect two different molecular fragments via the formation of stable ester or amide bonds.[2]

-

Form Heterocycles: The terminal alkyl chloride can participate in subsequent intramolecular cyclization reactions after the acyl chloride has reacted.

-

Serve as a Key Intermediate: It has been identified as a potential impurity or synthetic precursor related to complex active pharmaceutical ingredients like Apixaban.[1] The ability to precisely control its purity is therefore of direct relevance to drug quality and safety.

Analytical Characterization for Quality Assurance

A robust analytical protocol is essential to confirm the identity and purity of this compound, as impurities can have a significant impact on subsequent reactions and the quality of the final product.[15]

Recommended Protocol: Purity Analysis by GC-FID with Derivatization

Given the high reactivity and potential for degradation on-column, an indirect method involving derivatization is often more reliable. This approach, adapted from methods for similar compounds, converts the acyl chloride to a more stable derivative.[15]

-

Sample Preparation: In a GC vial, carefully add a small, accurately weighed amount of this compound.

-

Derivatization: Add an excess of anhydrous methanol to the vial. The reaction is rapid and converts the acyl chloride to the corresponding methyl ester (methyl 5-chlorohexanoate).

-

Analysis: Inject an aliquot of the derivatized sample onto a GC system equipped with a Flame Ionization Detector (FID).

-

Quantification: Purity is determined by the area percent of the peak corresponding to the methyl 5-chlorohexanoate derivative relative to any impurity peaks.

Trustworthiness: This method is self-validating because the derivatization step neutralizes the highly reactive acyl chloride, leading to a stable analyte that provides sharp, reproducible peaks on the GC. It allows for the detection of non-volatile impurities (like the parent carboxylic acid) that would not be seen in a direct injection.

Safe Handling, Storage, and Disposal

The high reactivity of this compound necessitates strict safety protocols.[11]

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Hazards: The compound is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][16]

-

Required PPE: Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[17]

Storage and Stability

-

Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][17] Recommended storage is at -20°C to minimize degradation.[2]

-

Incompatibilities: It is highly sensitive to moisture and reacts violently with water.[18] It is also incompatible with strong bases, alcohols, and oxidizing agents.[18]

Disposal

-

Procedure: Never dispose of pure this compound directly. It must be neutralized first. Slowly and carefully add the waste material to a stirred, cooled solution of a suitable nucleophile, such as isopropanol or a dilute sodium bicarbonate solution, in a large container to quench the reactivity.

-

Final Disposal: The neutralized mixture can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile bifunctional reagent with significant applications in advanced organic synthesis. Its strategic value lies in the differential reactivity of its acyl chloride and alkyl chloride moieties, enabling controlled, stepwise molecular construction. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for innovation in drug discovery and materials science.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757929, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Acyl chloride. Retrieved from [Link]

-

LibreTexts. (2021). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]

-

LibreTexts. (2023). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Qiu, H., et al. (2011). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 1-6. Retrieved from [Link]

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88014, 6-Chlorohexanoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]

-

Wikipedia. (2023). Hexanoyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19347-73-0,6-CHLOROHEXANOYL CHLORIDE. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Eureka. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). 6-Chlorohexanoyl chloride, 96% | 549940-5g | SIGMA-ALDRICH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975519, 5-Hexenoyl chloride. Retrieved from [Link]

-

MilliporeSigma (Sigma-Aldrich). (n.d.). 6-Chlorohexanoyl chloride, 1 X 5 g (549940-5G). Retrieved from [Link]

Sources

- 1. This compound | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 99585-01-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 5-Chlorohexanoyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 5-Chlorohexanoyl chloride, a bifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physical and chemical properties, explore its reactivity through mechanistic insights, detail its synthesis, and discuss its practical applications, with a strong emphasis on safety and handling protocols.

Core Compound Identification and Overview

This compound is a valuable reagent characterized by two distinct reactive sites: a highly electrophilic acyl chloride group and a secondary alkyl chloride. This dual functionality allows for sequential, controlled reactions, making it an excellent building block for constructing more complex molecular architectures. Its primary utility lies in its ability to introduce a six-carbon aliphatic chain that can be further functionalized at both ends.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 99585-01-0 | [1][2][3] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Canonical SMILES | CC(CCCC(=O)Cl)Cl | [1][3] |

| InChIKey | XOMSOSIRNGNUSH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value / Description | Source / Notes |

| Form | Liquid | Inferred from related compounds[4] |

| Density | ~1.400 g/mL at 25 °C | Data for the isomeric 6-Chlorohexanoyl chloride[5] |

| Refractive Index | ~1.4640 (n20/D) | Data for the isomeric 6-Chlorohexanoyl chloride[5] |

| Flash Point | Combustible Liquid. Flash point for the related 5-chlorovaleroyl chloride is 91 °C.[1][4] | |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts vigorously with protic solvents. | General reactivity of acyl chlorides |

| Stability | Moisture-sensitive.[6] Stable under an inert, dry atmosphere at low temperatures.[2][3] | |

| Storage | Store in a freezer under an inert atmosphere (-20°C).[2][3] |

Causality Insight: The high reactivity of the acyl chloride functional group necessitates storage under anhydrous and inert conditions. Atmospheric moisture will readily hydrolyze the compound to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[6]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the acyl chloride moiety, which is a powerful acylating agent. It undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a tetrahedral intermediate. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the C=O bond and expelling the chloride ion, which is an excellent leaving group. This mechanism is fundamental to the formation of esters, amides, and other carboxylic acid derivatives.[2]

Caption: Nucleophilic acyl substitution pathways for this compound.

The secondary alkyl chloride at the C-5 position is less reactive but can participate in Sɴ2 reactions with strong nucleophiles, typically at elevated temperatures. This allows for the sequential introduction of two different functional groups, making it a heterobifunctional linker.

Synthesis and Purification Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 5-chlorohexanoic acid. The most common and reliable laboratory method involves reaction with thionyl chloride (SOCl₂).

Expertise Insight: Thionyl chloride is often the reagent of choice because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the gaseous byproducts can be easily removed, driving the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride

WARNING: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic. All glassware must be thoroughly dried to prevent side reactions.

-

Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the HCl and SO₂ produced.

-

Charging the Flask: To the flask, add 5-chlorohexanoic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for medicinal chemists and material scientists.

-

Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The acyl chloride allows for the formation of stable amide or ester bonds to a core scaffold, while the alkyl chloride provides a handle for introducing other functionalities, such as linking to a solubilizing group or a targeting moiety. The presence of chlorine atoms in drug candidates can significantly modulate their pharmacological properties, including potency, metabolic stability, and membrane permeability.[7]

-

Bifunctional Linkers: In bioconjugation chemistry and drug delivery, it can be used to synthesize linkers that connect a drug molecule to a carrier, such as a polymer or an antibody.

-

Specialty Polymers: The molecule can be used in the synthesis of functionalized polymers where a chlorinated alkyl chain is desired for specific properties or as a site for post-polymerization modification.[2]

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.

GHS Hazard Information [1]

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H227: Combustible liquid. |

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, splash goggles, and a full-face shield.[8]

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[6]

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Dispensing: Use syringes or cannulas for transferring the liquid. Avoid pouring.

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[6]

-

Incompatibilities: Keep away from water, alcohols, strong bases, and strong oxidizing agents.[6]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

This compound | C6H10Cl2O | CID 71757929 - PubChem. [Link]

-

This compound - MySkinRecipes. [Link]

-

6-Chlorohexanoyl chloride, 96% | 549940-5g | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]

-

6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem. [Link]

-

Synthesis of 6-chlorohexanoyl chloride - PrepChem.com. [Link]

-

Cas 19347-73-0,6-CHLOROHEXANOYL CHLORIDE - LookChem. [Link]

-

5-Hexenoyl chloride | C6H9ClO | CID 10975519 - PubChem. [Link]

-

A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap. [Link]

-

2-Chlorohexanoyl chloride | C6H10Cl2O | CID 12213219 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

- 1. This compound | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 99585-01-0|this compound|BLD Pharm [bldpharm.com]

- 4. 5-氯戊酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

IUPAC name for 5-Chlorohexanoyl chloride

An In-Depth Technical Guide: 5-Chlorohexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound featuring both an acyl chloride and an alkyl chloride. This dual reactivity makes it a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its reactive acyl chloride group facilitates the formation of esters, amides, and ketones, while the chloro-alkane moiety allows for a variety of nucleophilic substitution reactions.[1] A precise understanding of its structure, nomenclature, properties, and handling requirements is paramount for its effective and safe utilization in research and development. This guide provides a detailed deconstruction of its IUPAC name, an overview of its chemical properties, synthesis considerations, and critical safety protocols for laboratory and industrial settings.

Systematic IUPAC Nomenclature Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that every distinct compound has a unique and unambiguous name. The name "this compound" is derived by applying these rigorous rules.

The Principal Functional Group: Acyl Chloride

The foundation of the name is the principal functional group, which has the highest priority. In this molecule, the functional group is an acyl chloride (-COCl).

-

Rule: For acyclic acyl halides, the name is derived from the corresponding carboxylic acid by replacing the "-oic acid" suffix with "-oyl halide".[2][3]

-

Application: The molecule has a six-carbon chain, which corresponds to hexanoic acid. Replacing "-oic acid" with "-oyl chloride" gives the base name hexanoyl chloride .

The acyl chloride functional group is assigned the highest priority for numbering, meaning the carbon atom of the carbonyl group (C=O) is designated as carbon number 1.[2]

The Parent Carbon Chain: Hexane

The core of the molecule is a six-carbon chain.

-

Rule: The longest continuous carbon chain containing the principal functional group determines the parent name.[4][5][6]

-

Application: The chain contains six carbon atoms, so the parent alkane is hexane . This gives the "hexan-" part of the name.

Substituent Identification and Locant Assignment

With the parent chain and principal functional group identified and numbered, any other attached atoms or groups are named as substituents.

-

Rule: Halogen atoms are named as halo- prefixes (e.g., fluoro-, chloro-, bromo-).[6] The position of each substituent is indicated by a number (a "locant") corresponding to the carbon atom it is attached to. Numbering begins at the end of the chain that gives the principal functional group the lowest possible number.[5][6]

-

Application: A chlorine atom (Cl) is attached to the chain. Since the acyl chloride carbon is C1, we number the chain sequentially from that end. The chlorine atom is located on the fifth carbon, hence the prefix 5-Chloro .

Assembling the Final IUPAC Name

The complete IUPAC name is assembled by combining the substituent prefix with the parent chain and functional group suffix.

-

Prefix: 5-Chloro

-

Parent + Suffix: hexanoyl chloride

Combining these parts yields the full, unambiguous IUPAC name: This compound .

Sources

- 1. This compound [myskinrecipes.com]

- 2. IUPAC Nomenclature Rules for Acyl Halides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 3. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

GHS classification for 5-Chlorohexanoyl chloride

An In-depth Technical Guide to the GHS Classification and Safe Handling of 5-Chlorohexanoyl chloride

Introduction

This compound (CAS No: 99585-01-0, Molecular Formula: C₆H₁₀Cl₂O) is a bifunctional acyl chloride compound of significant interest to researchers in drug development and organic synthesis.[1][2] Its utility as a chemical intermediate stems from the presence of two reactive sites: a terminal alkyl chloride and a highly reactive acyl chloride group. This structure allows it to serve as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] However, the very reactivity that makes it synthetically useful also imparts significant hazards. This guide provides a detailed examination of its GHS classification, toxicological profile, and the critical safety protocols required for its handling, grounded in authoritative data for professionals working with this compound.

The GHS provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification is driven by its flammability, high reactivity towards biological tissues, and potential for respiratory irritation.[1]

GHS Data Summary

The hazard profile of this compound has been established through notifications to the ECHA C&L Inventory.[1] The comprehensive classification is summarized below.

| GHS Element | Classification | Code | Description |

| Pictograms | Corrosive, Irritant | ||

| Signal Word | Danger | - | - |

| Hazard Class | Flammable Liquids | Category 4 | H227 |

| Skin Corrosion/Irritation | Category 1B | H314 | |

| Specific Target Organ Toxicity | Category 3 | H335 |

GHS Hazard Profile Diagram

The following diagram illustrates the relationship between the compound and its primary GHS hazard classifications.

Caption: GHS hazard profile for this compound.

Toxicological Profile and Mechanistic Hazards

The hazards of this compound are a direct consequence of its chemical structure. Understanding the mechanism of its toxicity is crucial for appreciating the necessity of the prescribed safety protocols.

-

Severe Corrosivity (H314): The acyl chloride functional group (-COCl) is highly susceptible to nucleophilic attack by water. Upon contact with moisture, such as that present on the skin, in the eyes, or within the respiratory tract, it undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) as a byproduct, a strong and corrosive acid that causes immediate and severe chemical burns. This mechanism is responsible for its classification as a Category 1B corrosive substance, capable of causing irreversible damage.[1][3]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[1] The hydrolysis reaction within the moist environment of the lungs releases HCl, leading to irritation, coughing, and potentially more severe damage with significant exposure.

-

Combustibility (H227): this compound is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[1] While not as easily ignited as flammable liquids in lower categories, this property requires stringent control of heat sources during handling and storage.

Experimental Protocols: Safe Handling and Storage

A self-validating system of safety requires strict adherence to protocols designed to mitigate all identified risks. The following workflow is mandatory for all personnel handling this compound.

Mandatory Personal Protective Equipment (PPE)

Due to the severe corrosive nature of the compound, a comprehensive PPE ensemble is required:

-

Eye/Face Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach (e.g., nitrile inner, neoprene outer) is recommended.

-

Skin and Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing and long pants. An impervious chemical-resistant apron is also required. Ensure closed-toe shoes are worn.

-

Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood. For emergency situations or potential exposure above established limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.

Step-by-Step Handling Protocol

-

Preparation:

-

Verify that a certified chemical fume hood is operational.

-

Ensure an emergency safety shower and eyewash station are unobstructed and have been recently tested.

-

Assemble all necessary PPE and verify its integrity.

-

Prepare a quench solution (e.g., sodium bicarbonate) and appropriate absorbent material for spill control.

-

-

Dispensing:

-

Handle the primary container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[2]

-

Use only spark-proof tools for opening and closing containers.[3]

-

Carefully transfer the required amount into a secondary, sealed container within the fume hood.

-

Keep the primary container tightly sealed when not in use.

-

-

Post-Handling:

-

Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

-

Wash hands and any exposed skin thoroughly after removing gloves.

-

Dispose of contaminated waste and disposable PPE in a designated, sealed hazardous waste container.

-

Safe Handling Workflow Diagram

Caption: Standard operating procedure for handling this compound.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store at -20°C for long-term stability.[2]

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent hydrolysis.[2]

-

Location: Keep in a dry, cool, and well-ventilated area designated for corrosive and combustible materials.[1][3]

-

Incompatibilities: Segregate from water, moisture, strong oxidizing agents, strong bases, and alcohols.[3][4]

-

Container: Keep the container tightly closed and clearly labeled.

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure. The precautionary statements associated with the GHS classification provide clear guidance.[1]

| Exposure Route | Precautionary Statement Code | First Aid Protocol |

| Skin Contact | P302+P361+P354 | Immediately take off all contaminated clothing. Immediately rinse with water for several minutes. Seek immediate medical attention. |

| Eye Contact | P305+P354+P338 | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | P304+P340 | Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention. |

| Ingestion | P301+P330+P331 | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

In Case of Fire:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Unsuitable Media: DO NOT use water, as it will react violently with the acyl chloride to produce corrosive and toxic hydrogen chloride gas.[4]

-

Hazardous Combustion Products: Thermal decomposition can release toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3] Firefighters must wear self-contained breathing apparatus.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99585-01-0 | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Appearance | Likely a liquid at room temperature | [1][3] |

Conclusion

This compound is a potent synthetic intermediate whose utility is matched by its significant hazards. Its GHS classification as a combustible, corrosive, and irritating substance necessitates the highest standards of laboratory safety. For researchers and drug development professionals, a thorough understanding of its reactivity and adherence to the detailed handling, storage, and emergency protocols outlined in this guide are not merely recommendations but essential requirements for ensuring a safe and controlled experimental environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorohexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 3,5,5-Trimethylhexanoyl chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Storage and Handling of 5-Chlorohexanoyl Chloride

For researchers, scientists, and professionals in drug development, the precise and safe handling of reactive chemical intermediates is paramount to both experimental success and personal safety. 5-Chlorohexanoyl chloride, a bifunctional acyl chloride, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility, however, is matched by its reactivity and hazardous nature. This guide provides a comprehensive, in-depth overview of the critical protocols and scientific principles for the safe storage and handling of this compound.

Understanding the Core Chemistry of this compound

This compound (C₆H₁₀Cl₂O) is a combustible and corrosive liquid characterized by the highly electrophilic acyl chloride functional group.[2][3] This inherent reactivity is the primary driver for the stringent storage and handling conditions required. The presence of two reactive sites—the acyl chloride and the alkyl chloride—makes it a versatile synthetic intermediate.

Key Chemical and Physical Properties

A thorough understanding of the compound's properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 99585-01-0 | [2] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Flash Point | 53 °C / 127.4 °F | [3] |

| GHS Hazard Codes | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [2] |

Reactivity, Hazards, and Decomposition Pathways

The principal hazard associated with this compound stems from its violent reaction with nucleophiles, most notably water. This reactivity dictates nearly every aspect of its storage and handling.

Hydrolysis: The Primary Degradation Pathway

Acyl chlorides react readily with water in a vigorous, exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[4][5][6][7] This reaction is often rapid and can lead to a dangerous pressure buildup in sealed containers. The generated HCl gas is corrosive and toxic, posing a significant inhalation hazard.[3][8]

Reactivity with Other Nucleophiles

Beyond water, this compound will react exothermically with a wide range of common laboratory reagents:

Hazard Profile

-

Corrosivity: Causes severe chemical burns to the skin, eyes, and mucous membranes upon contact.[2][3][12]

-

Inhalation Toxicity: Vapors and the HCl gas produced from hydrolysis can cause severe respiratory tract irritation, coughing, and shortness of breath.[2][13]

-

Flammability: The material is a combustible liquid and vapors may form explosive mixtures with air.[2][3]

The following diagram illustrates the primary reaction pathways that must be controlled.

Core Principles and Protocols for Safe Storage

The primary goal of storing this compound is to rigorously exclude atmospheric moisture and prevent contact with incompatible materials.[3]

Long-Term Storage Protocol

For long-term stability and safety, the following conditions are mandatory:

-

Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere such as argon or nitrogen.[1][3][4] This displaces air and, critically, moisture, preventing hydrolysis.

-

Refrigeration: Store in a cool, dry, and well-ventilated place, with refrigeration at -20°C recommended by some suppliers for maximum shelf life.[1][11] The storage area should be designated for flammable and corrosive materials.[3][14]

-

Container Integrity: Use only the original supplier bottle or a robust, properly prepared glass container with a tightly sealing cap, preferably with a PTFE liner. The container must be clearly labeled.

-

Segregation: Store away from acids, bases, alcohols, and oxidizing agents.[11][14][15] It should be stored in a dedicated corrosives or flammables cabinet.[3][14][16]

Short-Term (In-Use) Storage

When the reagent is in active use, maintain a protective inert atmosphere over the liquid at all times. The use of a double-inlet adapter (septum and gas inlet) on the flask is a standard and effective technique.[17]

Step-by-Step Safe Handling and Transfer Procedures

All manipulations of this compound must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.

-

Body Protection: A flame-resistant laboratory coat and closed-toe shoes.

Protocol: Transferring this compound via Syringe

This procedure assumes the use of standard air-sensitive techniques to transfer the liquid from a supplier bottle to a reaction flask.[17][18]

-

Glassware Preparation: Ensure all glassware (reaction flask, syringe, needles) is meticulously dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[17]

-

System Purge: Assemble the reaction flask and equip it with a septum. Purge the flask with inert gas, using a balloon or a gas line connected to a bubbler to maintain positive pressure.[17][18]

-

Syringe Preparation: Take a dry, cooled syringe and flush it multiple times (at least 10 times) with the inert gas from your system.[17]

-

Reagent Withdrawal: Carefully uncap the this compound bottle. Puncture the septum with the syringe needle and a second "vent" needle connected to the inert gas source to equalize pressure. Slowly withdraw the desired volume of liquid into the syringe.

-

Inert Gas Buffer: Before removing the syringe from the reagent bottle, withdraw a small volume (~0.5 mL) of inert gas into the syringe. This "buffer" prevents the reactive liquid from dripping from the needle tip during transfer.[18]

-

Transfer to Reaction Flask: Swiftly and carefully transfer the syringe to the reaction flask and puncture the septum. Depress the plunger to first add the inert gas buffer, then slowly add the liquid reagent to the reaction mixture.[18]

-

Syringe Quenching: Immediately after use, the syringe must be safely quenched. See Section 5 for the procedure.

The following diagram outlines this essential workflow.

Emergency Procedures: Spill and Quenching Protocols

Accidents can happen, and preparedness is critical.

Spill Management

-

Evacuate the immediate area and ensure the fume hood is operating correctly.

-

Do not use water on the spill.

-

Cover the spill with an inert absorbent material like dry sand, vermiculite, or powdered lime.

-

Once absorbed, carefully collect the material using non-sparking tools into a designated, labeled waste container.

-

The waste must then be quenched before final disposal.

Protocol: Quenching of Residual and Waste Material

"Quenching" refers to the controlled neutralization of the reactive compound.[19] This must be done under an inert atmosphere in a fume hood.

-

Setup: Place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet in an ice-water bath.

-

Solvent: Add a non-reactive solvent like toluene to the flask to act as a diluent and heat sink.[19]

-

Slow Addition: Slowly add the this compound waste or residual material to the stirring solvent.

-

Quenching Agent: Slowly add a less reactive nucleophile, such as isopropanol, via the dropping funnel to the cooled, stirred mixture.[9][19] This will convert the acyl chloride to an ester.

-

Final Quench: After the initial reaction subsides, cautiously add water to hydrolyze any remaining material.[9][19][20]

-

Neutralization: Finally, neutralize the acidic solution with a base like sodium bicarbonate solution before transferring it to the appropriate aqueous waste container.[19]

By adhering to these principles and detailed protocols, researchers can safely harness the synthetic utility of this compound while minimizing the significant risks associated with its handling.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

-

Valente, C., et al. (2018). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 95(5), 874-878. Retrieved from [Link]

-

Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

-

Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemhelp. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

IndustrialSafetyCabinets.com. (n.d.). Safe Storage of Acids. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. download.basf.com [download.basf.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]

- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 10. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 5-Chlorovaleryl chloride(1575-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 15. wcu.edu [wcu.edu]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. kgroup.du.edu [kgroup.du.edu]

- 20. youtube.com [youtube.com]

Spectroscopic Characterization of 5-Chlorohexanoyl Chloride: A Technical Guide

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 5-Chlorohexanoyl chloride, a key intermediate in various organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Given the compound's reactive nature as an acyl chloride, stringent quality control and structural verification are paramount.[1][2] This document serves as a predictive reference for researchers, scientists, and drug development professionals, outlining the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the carbon and hydrogen atoms of this compound.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the acyl chloride and the chlorine atom at the C5 position.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H2 | ~2.90 | Triplet (t) | 2H |

| H3 | ~1.75 | Multiplet (m) | 2H |

| H4 | ~1.60 | Multiplet (m) | 2H |

| H5 | ~4.10 | Multiplet (m) | 1H |

| H6 | ~1.55 | Doublet (d) | 3H |

Justification of Predicted Chemical Shifts:

-

H2 Protons: These protons are adjacent to the electron-withdrawing carbonyl group of the acyl chloride, which significantly deshields them, leading to a downfield shift.[3] Based on the spectrum of hexanoyl chloride, where these protons appear around 2.87 ppm, a similar shift is expected here.[4]

-

H3 and H4 Protons: These methylene protons are in the alkyl chain and are expected to resonate in the typical aliphatic region. Their signals will likely be complex multiplets due to coupling with neighboring protons.

-

H5 Proton: This proton is directly attached to the carbon bearing the chlorine atom. The strong electronegativity of chlorine will cause a significant downfield shift, placing this signal at a higher chemical shift compared to the other methylene protons.[5][6]

-

H6 Protons: These methyl protons are adjacent to the chiral center at C5. They will be split by the H5 proton, resulting in a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~173 |

| C2 | ~45 |

| C3 | ~25 |

| C4 | ~35 |

| C5 | ~60 |

| C6 | ~22 |

Justification of Predicted Chemical Shifts:

-

C1 (Carbonyl Carbon): The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in the range of 160-180 ppm.[7]

-

C2, C3, C4 Carbons: These are sp³ hybridized carbons in the alkyl chain. Their chemical shifts are predicted based on the spectrum of hexanoyl chloride and considering the influence of the distant chlorine atom.[8]

-

C5 Carbon: This carbon is directly bonded to the electronegative chlorine atom, which causes a significant downfield shift into the 55-80 ppm range.[9]

-

C6 Carbon: This is a terminal methyl carbon and is expected to be the most upfield signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to be from the carbonyl group of the acyl chloride and the carbon-chlorine bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Acyl Chloride) | ~1800 | Strong, sharp absorption |

| C-H (Aliphatic) | 2850-2960 | Medium to strong absorptions |

| C-Cl | 600-800 | Medium to weak absorption |

Interpretation of IR Data:

-

C=O Stretch: The carbonyl stretching vibration in acyl chlorides is found at a characteristically high frequency (around 1800 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond.[2][3][10]

-

C-H Stretch: The absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl chain.

-

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum and can sometimes be difficult to distinguish from other absorptions.[11]

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Acyl chlorides are reactive towards protic solvents, so an aprotic solvent is essential.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Caption: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data presented in this guide provide a foundational framework for the characterization of this compound. The key identifying features are the downfield ¹H and ¹³C signals associated with the protons and carbons adjacent to the acyl chloride and the C5 chlorine atom, as well as the strong, high-frequency C=O stretch in the IR spectrum. Researchers can use this guide to aid in the confirmation of synthesis and to assess the purity of this compound in their applications.

References

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. Introduction to NMR Spectroscopy. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Alkyl Halides. [Link]

-

Journal of the Chemical Society B: Physical Organic. The infrared spectra and vibrational assignments of the acetyl halides. [Link]

-

Reddit. How to identify an Acyl Chloride in an IR spectra?. [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift Table. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. 5-Chlorohexan-2-ol. [Link]

-

YouTube. Chemical Shift In NMR Spectroscopy. [Link]

-

NIST WebBook. 6-Chlorohexanoyl chloride. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NIST WebBook. Hexanoyl chloride. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hexanoyl chloride(142-61-0) 1H NMR spectrum [chemicalbook.com]

- 5. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hexanoyl chloride(142-61-0) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. reddit.com [reddit.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Chlorohexanoyl Chloride

Abstract

5-Chlorohexanoyl chloride is a bifunctional electrophilic reagent of significant value in pharmaceutical and agrochemical synthesis.[1] Its unique structure, featuring a highly reactive acyl chloride and a less reactive primary alkyl chloride, allows for sequential, controlled reactions to build complex molecular architectures. This guide provides an in-depth exploration of its reactivity and application, focusing on two robust synthetic pathways: the formation of cyclic ketones via Friedel-Crafts acylation and subsequent intramolecular cyclization, and the synthesis of N-substituted lactams through N-acylation followed by intramolecular N-alkylation. These pathways are fundamental to creating privileged scaffolds, such as tetralones and piperidones, which are core components of numerous therapeutic agents.[2][3] This document provides detailed, field-proven protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

Chemical Profile and Reactivity of this compound

This compound serves as a versatile six-carbon building block.[1] The key to its utility lies in the differential reactivity of its two electrophilic centers. The acyl chloride is extremely reactive towards nucleophiles, while the alkyl chloride is moderately reactive, enabling a two-stage synthetic strategy without the need for protecting groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Cl₂O | [1][4] |

| Molecular Weight | 169.05 g/mol | [1][4] |

| CAS Number | 99585-01-0 | [1] |

| Appearance | Liquid | - |

| Storage | Store at -20°C under an inert atmosphere.[1] | [1] |

The acyl chloride group readily undergoes reactions like Friedel-Crafts acylation, esterification, and amidation.[1] The terminal alkyl chloride can subsequently be used for intramolecular cyclizations or as a handle for introducing other functionalities via nucleophilic substitution. This staged reactivity is crucial for minimizing side reactions and maximizing the yield of the desired intermediate.

Application I: Synthesis of Tetralone Scaffolds via Friedel-Crafts Acylation and Cyclization

A cornerstone application of this compound is the synthesis of substituted tetralones, a structural motif present in many biologically active compounds. This is achieved via a two-step sequence: an intermolecular Friedel-Crafts acylation onto an aromatic ring, followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation.[5][6]

Mechanistic Rationale

The process begins with the activation of this compound by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[7] This ion is then attacked by an electron-rich aromatic ring (e.g., benzene, toluene, anisole) in a classic electrophilic aromatic substitution to yield a 6-chloro-1-aryl-1-hexanone intermediate. The subsequent cyclization is an intramolecular Friedel-Crafts alkylation, where the terminal alkyl chloride is activated by the acid catalyst, allowing the tethered aromatic ring to attack the resulting carbocation and form the six-membered ring of the tetralone system.

Protocol 1: Synthesis of 6-Chloro-1-(4-methoxyphenyl)hexan-1-one

Materials:

-

Anisole

-

This compound

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Suspend the AlCl₃ in anhydrous DCM. Add anisole (1.0 equivalent) to the suspension.

-

Acylation: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

-